Oxyphenonium

Description

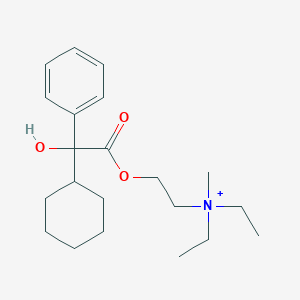

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUPHOKLBPHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-10-2 (bromide) | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048571 | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-04 g/L | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14214-84-7, 1407-05-2, 50-10-2 | |

| Record name | Oxyphenonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methocidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G5508Y7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191.5 °C | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxyphenonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for oxyphenonium bromide, a quaternary ammonium anticholinergic agent. The synthesis is a multi-step process involving the preparation of key intermediates, their subsequent esterification, and a final quaternization reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound bromide can be conceptually divided into three primary stages:

-

Synthesis of Phenylcyclohexylglycolic Acid (CHPGA): This crucial intermediate can be synthesized through two primary routes: the hydrogenation of mandelic acid derivatives or the Grignard reaction of a phenylglyoxylate with a cyclohexylmagnesium halide.

-

Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride: This second key intermediate is prepared by the chlorination of 2-diethylaminoethanol.

-

Esterification and Quaternization: Phenylcyclohexylglycolic acid is first esterified with 2-diethylaminoethanol. The resulting tertiary amine is then quaternized with methyl bromide to yield the final active pharmaceutical ingredient, this compound bromide.

The overall synthetic scheme is depicted below.

Experimental Protocols

Stage 1: Synthesis of Phenylcyclohexylglycolic Acid (CHPGA) via Grignard Reaction

This protocol details the synthesis of CHPGA through the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide.

Experimental Workflow:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Cyclohexyl bromide | 163.07 | 16.31 g | 0.10 |

| Ethyl benzoylformate | 178.19 | 17.82 g | 0.10 |

| Anhydrous THF | - | 150 mL | - |

| Saturated NH4Cl | - | 50 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 |

| Ethanol | - | 50 mL | - |

| Water | - | 50 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine are placed in anhydrous THF (20 mL).

-

A solution of cyclohexyl bromide (16.31 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel to initiate the Grignard reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0°C in an ice bath. A solution of ethyl benzoylformate (17.82 g, 0.10 mol) in anhydrous THF (80 mL) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide (8.0 g, 0.20 mol) in a mixture of ethanol (50 mL) and water (50 mL) for 2 hours.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath and acidified with concentrated HCl until precipitation of the product is complete.

-

The solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford phenylcyclohexylglycolic acid.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| Phenylcyclohexylglycolic Acid | 23.43 | 19.92 | 85 | >98% |

Stage 2: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

This protocol describes the synthesis of 2-(diethylamino)ethyl chloride hydrochloride from 2-diethylaminoethanol and thionyl chloride.[1][2][3][4][5]

Experimental Workflow:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Diethylaminoethanol | 117.19 | 120 g | 1.02 |

| Thionyl chloride | 118.97 | 260 g | 2.19 |

| Dichloromethane | - | 340 g | - |

| Anhydrous Methanol | - | 220 g | - |

Procedure:

-

A 1 L reaction flask is charged with thionyl chloride (260 g) and dichloromethane (240 g) and cooled to -10°C.[4]

-

A solution of 2-diethylaminoethanol (120 g) in dichloromethane (100 g) is added dropwise to the cooled thionyl chloride solution while maintaining the temperature between -10°C and 20°C.[4]

-

After the addition is complete, the reaction mixture is warmed to 35°C and stirred for 2.5 hours.[4]

-

The dichloromethane is removed by concentration under reduced pressure.[4]

-

Anhydrous methanol (220 g) is added to the residue, and the mixture is heated to dissolve the solid.[4]

-

The solution is cooled to -8°C for 7 hours to induce crystallization.[4]

-

The crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried at 55-60°C.[4]

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 2-(Diethylamino)ethyl Chloride HCl | 175.8 | 172.5 | 98.08 | 99.74%[4] |

Stage 3: Esterification and Quaternization to this compound Bromide

This stage involves the esterification of CHPGA with 2-diethylaminoethanol, followed by quaternization with methyl bromide.

Experimental Workflow:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol CHPGA) | Moles |

| Phenylcyclohexylglycolic Acid | 234.29 | 23.43 g | 0.10 |

| 2-Diethylaminoethanol | 117.19 | 12.9 g | 0.11 |

| Toluene | - | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |

| Glacial Acetic Acid | - | 250 mL | - |

| Methyl Bromide | 94.94 | Excess (gaseous) | - |

| Ethyl Acetate | - | As needed | - |

| Ethanol | - | As needed | - |

Procedure:

Esterification:

-

A mixture of phenylcyclohexylglycolic acid (23.43 g, 0.10 mol), 2-diethylaminoethanol (12.9 g, 0.11 mol), and concentrated sulfuric acid (1 mL) in toluene (150 mL) is refluxed using a Dean-Stark apparatus until no more water is collected.

-

The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude diethylaminoethyl phenylcyclohexylglycolate.

Quaternization:

-

The crude ester (approximately 5 parts by weight) is dissolved in glacial acetic acid (50 volumes).

-

Gaseous methyl bromide is introduced into the solution, and the mixture is heated to about 50°C.

-

Crystallization of this compound bromide begins shortly after heating.

-

The mixture is cooled, and the crystals are filtered off.

-

The crude product is recrystallized from a mixture of ethyl acetate and a small amount of ethanol to yield pure this compound bromide.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |

| This compound Bromide | 42.84 | 36.41 | 85 | 189-191 |

Conclusion

This technical guide provides a comprehensive overview of the synthetic pathway for this compound bromide, including detailed experimental protocols and quantitative data for each stage. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and manufacturing of this pharmaceutical compound. Adherence to proper laboratory safety procedures is paramount when carrying out these chemical syntheses.

References

Oxyphenonium's Mechanism of Action as a Muscarinic Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors and Acetylcholine Signaling

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are activated by the neurotransmitter acetylcholine (ACh) and are fundamentally involved in mediating the physiological effects of the parasympathetic nervous system.[5] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling properties.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

The diverse physiological responses mediated by muscarinic receptors include the regulation of heart rate, smooth muscle contraction, and glandular secretions.

Oxyphenonium as a Competitive Muscarinic Antagonist

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] This means that it binds to the same site on the receptor as the endogenous ligand, acetylcholine, but it does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism is reversible, and the extent of inhibition depends on the relative concentrations of this compound and acetylcholine.

Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, and therefore, its effects are primarily localized to the periphery.[3]

Receptor Subtype Selectivity

The precise binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available literature. Therefore, a quantitative comparison of its selectivity profile is not possible at this time. However, based on its clinical effects, it is understood to antagonize muscarinic receptors in smooth muscle and secretory glands.

Table 1: Qualitative Summary of this compound's Interaction with Muscarinic Receptor Subtypes

| Receptor Subtype | Primary Signaling Pathway | Postulated Interaction with this compound |

| M1 | Gq/11 (PLC activation, ↑ IP3, ↑ DAG, ↑ Ca2+) | Antagonism |

| M2 | Gi/o (Adenylyl cyclase inhibition, ↓ cAMP) | Antagonism |

| M3 | Gq/11 (PLC activation, ↑ IP3, ↑ DAG, ↑ Ca2+) | Antagonism |

| M4 | Gi/o (Adenylyl cyclase inhibition, ↓ cAMP) | Antagonism |

| M5 | Gq/11 (PLC activation, ↑ IP3, ↑ DAG, ↑ Ca2+) | Antagonism |

Note: Specific Ki values for this compound at each receptor subtype are not available in the reviewed literature.

Impact on Intracellular Signaling Pathways

By blocking the binding of acetylcholine to muscarinic receptors, this compound effectively inhibits the downstream signaling cascades associated with each receptor subtype.

Inhibition of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

Antagonism of M1, M3, and M5 receptors by this compound prevents the activation of the Gq/11 protein. This, in turn, inhibits the activity of phospholipase C (PLC), leading to a lack of production of the second messengers IP3 and DAG. The physiological consequences of this inhibition include:

-

Reduced Intracellular Calcium Mobilization: Without IP3-mediated release of calcium from the endoplasmic reticulum, the intracellular calcium concentration remains at baseline levels. This is a key factor in the relaxation of smooth muscle.

-

Inhibition of Protein Kinase C Activation: The absence of DAG production prevents the activation of PKC, further contributing to the attenuation of the cellular response.

Inhibition of Gi/o-Mediated Signaling (M2, M4 Receptors)

This compound's antagonism of M2 and M4 receptors prevents the activation of the inhibitory G protein, Gi/o. This leads to a disinhibition of adenylyl cyclase, which can result in a relative increase in cAMP levels, although the primary effect is the blockade of acetylcholine-induced cAMP reduction. The main consequence is the prevention of the physiological effects mediated by M2 and M4 receptor activation.

Pharmacodynamic Effects

The antagonism of muscarinic receptors by this compound results in a range of physiological effects, primarily related to the inhibition of the parasympathetic nervous system.

Table 2: Pharmacodynamic Effects of this compound

| System | Effect | Underlying Mechanism |

| Gastrointestinal Tract | Reduced motility and spasm | Antagonism of M3 receptors on smooth muscle cells, leading to relaxation.[2][3] |

| Decreased gastric acid secretion | Blockade of M1 and/or M3 receptors on parietal cells and ECL cells.[2][3] | |

| Exocrine Glands | Reduced salivation and bronchial secretions | Antagonism of M3 receptors in salivary and bronchial glands.[2][3] |

| Urinary Tract | Relaxation of the detrusor muscle | Blockade of M3 receptors in the bladder wall. |

| Cardiovascular System | Tachycardia (at higher doses) | Blockade of M2 receptors in the sinoatrial node of the heart. |

| Eye | Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) | Antagonism of M3 receptors in the iris sphincter and ciliary muscles.[4] |

Experimental Protocols

The characterization of muscarinic antagonists like this compound involves a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB, or [3H]-dexetimide).[1]

-

Unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known muscarinic antagonist like atropine (non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its potency (e.g., IC50 or pA2) as an antagonist.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing M1, M3, or M5 receptors.

Materials:

-

Cells expressing the target muscarinic receptor.

-

A muscarinic agonist (e.g., carbachol).

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A fluorescence plate reader.

Protocol:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the muscarinic agonist.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

Objective: To measure the ability of this compound to block agonist-induced inhibition of cAMP production in cells expressing M2 or M4 receptors.

Materials:

-

Cells expressing the target muscarinic receptor.

-

A muscarinic agonist.

-

Forskolin (to stimulate cAMP production).

-

This compound.

-

A cAMP detection kit (e.g., HTRF, ELISA).

Protocol:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Treat the cells with forskolin to elevate basal cAMP levels.

-

Add the muscarinic agonist to inhibit adenylyl cyclase.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the agonist-induced decrease in cAMP against the concentration of this compound to determine the IC50 value.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in recent literature. As a quaternary ammonium compound, its oral absorption is generally poor and variable.[3] Its distribution is largely confined to the periphery, with minimal penetration into the central nervous system. The metabolism and excretion pathways have not been fully elucidated in publicly available resources.

Conclusion

This compound is a peripherally acting muscarinic antagonist that competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes. This antagonism blocks the Gq/11 and Gi/o signaling pathways, leading to a reduction in smooth muscle contractility and glandular secretions. While its clinical efficacy in treating gastrointestinal hypermotility and hypersecretory states is established, a more detailed understanding of its receptor subtype selectivity through quantitative binding and functional assays would be beneficial for a more precise characterization of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations and further elucidating the nuanced mechanism of action of this compound.

References

- 1. Development of a sensitive radioreceptor assay for this compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Bromide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. This compound | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Oxyphenonium and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium is a quaternary ammonium synthetic anticholinergic agent.[1] As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it has been utilized primarily for its spasmolytic and antisecretory properties in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[2][3] Its mechanism of action involves the blockade of acetylcholine at postganglionic muscarinic receptor sites, leading to a reduction in smooth muscle tone and secretions.[3] Additionally, this compound is suggested to have a direct relaxing effect on smooth muscle.[3]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogues. Due to the limited availability of public data for this compound, this guide also includes comparative data for the structurally related and well-characterized quaternary ammonium anticholinergic, glycopyrrolate, to provide a relevant frame of reference.

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism:

-

Muscarinic Receptor Antagonism: As a non-selective muscarinic antagonist, this compound competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5). This blockade of parasympathetic stimulation leads to reduced gastrointestinal motility and decreased gastric acid secretion.[3]

-

Direct Musculotropic Effect: this compound is also reported to have a direct relaxant effect on smooth muscle, independent of its anticholinergic action.[3]

The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with tertiary amine anticholinergics.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The signaling pathways for the five subtypes are summarized below.

Receptor Binding Profile

This compound

No publicly available quantitative binding data (Ki or IC50 values) for this compound across the M1-M5 muscarinic receptor subtypes were identified.

Glycopyrrolate and Analogues (for comparison)

Binding studies on N-substituted glycopyrrolate analogues have been conducted to explore their structure-activity relationships. The pKi values for these compounds at human muscarinic receptors M1-M4 are presented below.[1][4]

| Compound | pKi (M1) | pKi (M2) | pKi (M3) | pKi (M4) |

| Glycopyrrolate | 9.1 | 8.5 | 9.2 | 8.8 |

| 2R3'R-SGM | 8.9 | 8.4 | 8.9 | 8.6 |

| 2R3'S-SGM | 8.7 | 8.1 | 8.7 | 8.4 |

| 2S3'R-SGM | 6.5 | 6.0 | 6.4 | 6.2 |

| 2S3'S-SGM | 6.3 | 5.8 | 6.2 | 6.0 |

| 2R3'R-SGE | 9.0 | 8.5 | 9.0 | 8.7 |

| 2R3'S-SGE | 8.8 | 8.2 | 8.8 | 8.5 |

| 2S3'R-SGE | 6.6 | 6.1 | 6.5 | 6.3 |

| 2S3'S-SGE | 6.4 | 5.9 | 6.3 | 6.1 |

SGM: 3'-(2-cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1'-methyl-1'-methoxycarbonylpyrrolidinium bromide SGE: 3'-(2-cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1'-methyl-1'-ethoxycarbonylpyrrolidinium bromide

Functional Activity

Functional assays measure the biological response to a drug, providing information on its potency (EC50) and efficacy (Emax). For an antagonist like this compound, potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

This compound

No publicly available quantitative functional assay data (EC50, Emax, or pA2 values) for this compound were identified.

Glycopyrrolate and Analogues (for comparison)

Functional potencies (pA2 values) of glycopyrrolate and its N-substituted analogues have been determined in guinea pig ileum, a tissue rich in M3 muscarinic receptors.[4]

| Compound | pA2 (guinea pig ileum) |

| Glycopyrrolate | 9.5 |

| 2R-SGM | 9.2 |

| 2R-SGE | 9.3 |

| 2S-SGM | 6.8 |

| 2S-SGE | 6.9 |

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to poor absorption from the gastrointestinal tract.

This compound

No publicly available quantitative pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound were identified.

Glycopyrrolate (for comparison)

Pharmacokinetic parameters for oral glycopyrrolate are available and are presented here for comparative purposes.

| Parameter | Value |

| Bioavailability | ~3% |

| Tmax | ~3.1 hours |

| Cmax | ~0.318 ng/mL |

| Half-life | 0.83 - 1.7 hours |

Structure-Activity Relationships (SAR)

The chemical structure of this compound and its analogues dictates their pharmacological activity. Key structural features include the quaternary ammonium head, an ester linkage, and bulky lipophilic groups.

For the N-substituted glycopyrrolate analogues, the following SAR observations can be made from the available data:[1][4]

-

Stereochemistry: The 2R isomers are significantly more potent than the 2S isomers, indicating stereoselectivity at the muscarinic receptor.

-

N-substituent: The nature of the alkoxycarbonyl group on the pyrrolidinium ring (methyl vs. ethyl) has a minor impact on potency.

-

Quaternary Ammonium Group: The permanent positive charge on the nitrogen atom is crucial for high-affinity binding to the anionic site of the muscarinic receptor and limits blood-brain barrier penetration.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Schild Analysis)

This assay determines the potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Detailed Methodology:

-

Tissue Preparation: An isolated tissue preparation, such as guinea pig ileum, is mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.

-

Second Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.

-

Repeat with Different Antagonist Concentrations: The process is repeated with several different concentrations of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is constructed. The pA2 value is the x-intercept of the resulting linear regression.

Conclusion

This compound is a quaternary ammonium muscarinic antagonist with a pharmacological profile characterized by peripheral anticholinergic effects. While its clinical use has diminished with the advent of more selective agents, it remains a relevant compound for understanding the structure-activity relationships of quaternary ammonium anticholinergics. The lack of publicly available, detailed quantitative pharmacological data for this compound highlights a significant gap in the literature. The comparative data provided for glycopyrrolate and its analogues offer a valuable surrogate for understanding the potential binding and functional characteristics of this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its analogues.

References

- 1. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Bromide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. This compound | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of Oxyphenonium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium bromide, a quaternary ammonium anticholinergic agent, emerged in the mid-20th century as a therapeutic option for peptic ulcer disease and gastrointestinal hypermotility. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound bromide. It details the drug's mechanism of action as a muscarinic acetylcholine receptor antagonist, its synthesis, and key findings from preclinical and clinical studies. This document is intended to serve as a resource for researchers and professionals in drug development interested in the history and science of anticholinergic compounds.

Introduction

This compound bromide is a synthetic compound that belongs to the class of quaternary ammonium anticholinergic agents.[1][2][3] Developed in the mid-20th century, it was primarily used for its spasmolytic and anti-secretory properties in the treatment of various gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome.[4][5] As a quaternary ammonium compound, its structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine anticholinergics.[6][7] This guide will delve into the historical development, synthesis, and the preclinical and clinical pharmacology of this compound bromide.

Discovery and Development History

The development of this compound bromide can be traced back to the research efforts of Ciba Pharmaceutical Company (now part of Novartis) in the early 1950s. The drug was marketed under the trade name Antrenyl®.[8] A pivotal publication by Plummer, Barrett, Rutledge, and Yonkman in 1953 in the Journal of Pharmacology and Experimental Therapeutics provided the first detailed account of its pharmacological properties.[9] This was followed by another paper from the same group detailing its effects on gastric acid secretion and ulcer formation in animal models.[10]

Clinical investigations into its efficacy for treating peptic ulcers began to appear in the mid-1950s, establishing its role as an adjunct in the management of this condition.[7][11]

Developmental Timeline:

References

- 1. Pharmacologic properties of antrenyl (this compound) (BA5473) diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-cyclohexaneglycolate, an anticholinergic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. This compound Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is this compound Bromide used for? [synapse.patsnap.com]

- 6. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. ebm-journal.org [ebm-journal.org]

- 9. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of ulcer formation in the Shay rat and reduction of gastric acidity in dogs by antrenyl (this compound) (BA5473) diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-cyclohexaneglycolate, an anticholinergic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Oxyphenonium

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of oxyphenonium, a quaternary ammonium anticholinergic agent. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's behavior in various solvents, offering critical insights for formulation and analytical method development.

Executive Summary

This compound is a peripherally acting muscarinic antagonist used to treat gastrointestinal disorders. Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide details the solubility profile of this compound bromide in aqueous and organic solvents and explores its degradation kinetics and pathways, primarily in aqueous environments. Furthermore, it outlines established experimental protocols for determining these key parameters, providing a practical framework for laboratory investigation.

Solubility Profile of this compound Bromide

The solubility of a drug substance is a critical factor in its formulation, influencing dissolution rate and bioavailability. This compound is commercially available as this compound bromide, and its solubility is significantly influenced by the solvent system and the presence of the bromide counter-ion.

Aqueous Solubility

There is a notable variance in the reported aqueous solubility of this compound, which can be attributed to the different forms of the compound being analyzed (the cation versus the bromide salt) and the specific experimental conditions. One source indicates a very high solubility for this compound bromide in water. In contrast, another source reports a significantly lower solubility for the this compound cation, highlighting the impact of the counter-ion on aqueous solubility.

Organic Solubility

Table 1: Solubility of this compound

| Solvent System | Form | Solubility | Notes |

| Water | This compound Bromide | 125 mg/mL | High solubility reported. |

| Water | This compound Cation | 1.36 x 10⁻⁴ g/L | Very low solubility reported, likely without the bromide counter-ion.[2] |

| Dimethyl Sulfoxide (DMSO) | This compound Bromide | Slightly Soluble | Qualitative description.[1] |

| Methanol | This compound Bromide | Slightly Soluble | Qualitative description.[1] |

Stability of this compound

The chemical stability of this compound is a crucial determinant of its shelf-life and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Stability in Aqueous Solutions

The stability of this compound bromide has been investigated in aqueous solutions across a range of pH values and temperatures using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4]

-

pH-Dependent Degradation: The degradation of this compound is pH-dependent, with studies conducted in Britton-Robinson buffer solutions over a pH range of 2-12.[3][4] This suggests that the formulation pH is a critical parameter to control for optimal stability.

-

Degradation Kinetics: The degradation follows apparent pseudo-first-order kinetics. Key kinetic parameters such as the rate constant, half-life, and activation energy have been calculated at different temperatures.[3][4]

-

Primary Degradation Pathway: The principal degradation pathway for this compound in aqueous media is the hydrolysis of its ester linkage. This is a common degradation route for pharmaceutical compounds containing ester functional groups.

Stability in Organic Solvents

There is a lack of specific data regarding the stability of this compound in non-aqueous or organic solvents. Further investigation is required to characterize its degradation profile in these systems, which is essential for the development of non-aqueous formulations.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and the assessment of stability for this compound, based on established scientific literature.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of this compound bromide is added to a series of vials containing the solvent of interest (e.g., purified water, buffered solutions at different pH values, or various organic solvents).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The solubility is reported as the mean of replicate determinations.

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. This compound bromide CAS#: 50-10-2 [amp.chemicalbook.com]

- 2. This compound | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability-indicating method for determination of this compound bromide and its degradation product by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxyphenonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological characteristics of oxyphenonium bromide. The document includes a summary of its molecular data, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Core Molecular and Physical Data

This compound bromide is a synthetic anticholinergic agent.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄BrNO₃ | [3] |

| Molecular Weight | 428.4 g/mol | [3] |

| CAS Number | 50-10-2 | [4] |

| Appearance | Crystals | [5] |

| Melting Point | 189-194°C | [5] |

| Solubility | Freely soluble in water, sparingly soluble in alcohol. | [5] |

Pharmacological Profile

This compound bromide functions as a muscarinic antagonist, competing with acetylcholine for binding to muscarinic receptors.[2][3] This action inhibits parasympathetic nerve impulses, leading to several physiological effects, including the reduction of gastrointestinal motility and secretion, and the relaxation of smooth muscle.[3] It is used as an antispasmodic and in the treatment of gastric and duodenal ulcers.[1][6]

Signaling Pathway

The primary mechanism of action for this compound bromide is the competitive antagonism of acetylcholine at muscarinic receptors. This interaction blocks the signaling cascade that leads to smooth muscle contraction and glandular secretion in the gastrointestinal tract.

Experimental Protocols

The following section details methodologies for the analysis and synthesis of this compound bromide.

4.1. Spectroscopic and Conductometric Assay

A method for the determination of this compound bromide (OXBr) in its pure form and in pharmaceutical preparations involves its interaction with precipitating reagents such as silver nitrate (AgNO₃) and phosphomolybdic acid (PMA).[1]

-

Principle: The reaction between OXBr and the precipitating reagent forms an ion associate, which can be quantified.

-

Methodology:

-

Conductometric Titration: A solution of OXBr is titrated with a standardized solution of either AgNO₃ or PMA. The conductivity of the solution is measured after each addition of the titrant. The endpoint is determined by a sharp change in conductivity. Differential conductivity methods and Boltzmann sigmoid fitting can be used for more accurate endpoint detection.

-

Spectroscopic Characterization: The resulting precipitate is collected, purified, and characterized using Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm the structure of the ion associate.

-

-

Application: This method is suitable for the quality control of OXBr in pharmaceutical formulations.[1]

4.2. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

A stability-indicating HPLC method has been developed for the determination of this compound bromide and its degradation products.[7]

-

Principle: The method separates this compound bromide from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.

-

Methodology:

-

Chromatographic System:

-

Column: Cyanopropyl column.

-

Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate (pH 3.4) in a 50:50 (v/v) ratio.

-

Temperature: Ambient.

-

Detection: UV detection at 222 nm.

-

-

Quantitation: The concentration of this compound bromide is determined by measuring the peak area from the chromatogram and comparing it to a standard curve.

-

-

Application: This method is used for the quantitative analysis of this compound bromide in tablets and for studying its degradation kinetics under various conditions (e.g., acidic and alkaline environments).[7]

4.3. Synthesis of this compound Bromide

The synthesis of this compound bromide can be depicted in a process flow, which involves several chemical transformations and purification steps. A typical synthetic route is summarized below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacologic properties of antrenyl (this compound) (BA5473) diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-cyclohexaneglycolate, an anticholinergic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound bromide - Wikipedia [en.wikipedia.org]

- 7. Stability-indicating method for determination of this compound bromide and its degradation product by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Binding Mode of Oxyphenonium to Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are classified into five subtypes, M1 through M5, which couple to different G proteins and initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

As a muscarinic antagonist, oxyphenonium is expected to competitively block the binding of the endogenous agonist acetylcholine, thereby inhibiting these downstream signaling events.

Figure 1: Muscarinic Receptor Signaling Pathways and the Antagonistic Action of this compound.

Theoretical Binding Mode and Structure-Activity Relationship

The binding of this compound to the orthosteric site of muscarinic receptors is primarily driven by electrostatic and hydrophobic interactions. As a quaternary ammonium compound, the positively charged nitrogen atom of this compound is predicted to form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of all muscarinic receptor subtypes.

The general structure-activity relationship (SAR) for quaternary ammonium muscarinic antagonists suggests that:

-

Cationic Headgroup: The quaternary ammonium group is essential for high-affinity binding.

-

Ester Moiety: The ester group contributes to the binding affinity.

-

Bulky Substituents: Large, hydrophobic groups attached to the acyl portion of the ester are critical for antagonistic activity and contribute to receptor subtype selectivity. The cyclohexyl and phenyl groups of this compound likely engage in hydrophobic interactions with non-polar amino acid residues within the binding pocket.

Figure 2: Key Pharmacophoric Interactions of this compound with the Muscarinic Receptor Binding Site.

Data Presentation: Quantitative Analysis of Antagonist Binding

To fully characterize the binding profile of this compound, quantitative data from radioligand binding and functional assays are essential. The following tables illustrate how such data would be structured for clear comparison across the five muscarinic receptor subtypes. Note: The values presented in these tables are hypothetical examples for illustrative purposes, as comprehensive experimental data for this compound is not publicly available.

Table 1: Hypothetical Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | pKᵢ |

| M1 | [³H]-NMS | 1.5 | 8.82 |

| M2 | [³H]-NMS | 5.2 | 8.28 |

| M3 | [³H]-NMS | 2.1 | 8.68 |

| M4 | [³H]-NMS | 8.9 | 8.05 |

| M5 | [³H]-NMS | 4.5 | 8.35 |

Kᵢ (Inhibition Constant): The concentration of a competing ligand (this compound) that binds to 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.

Table 2: Hypothetical Functional Antagonism of this compound at Human Muscarinic Receptors

| Receptor Subtype | Agonist | pA₂ | Schild Slope |

| M1 | Carbachol | 8.75 | 1.02 |

| M2 | Carbachol | 8.21 | 0.98 |

| M3 | Carbachol | 8.60 | 1.05 |

| M4 | Carbachol | 7.98 | 0.95 |

| M5 | Carbachol | 8.29 | 1.01 |

pA₂: The negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. It is a measure of the antagonist's potency. Schild Slope: A parameter derived from Schild regression analysis. A slope of 1 is indicative of competitive antagonism.

Experimental Protocols

Detailed experimental protocols are fundamental for obtaining reliable and reproducible data. The following sections describe the standard methodologies for characterizing the binding and functional activity of a muscarinic antagonist like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound.

-

Atropine (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

-

Add the different concentrations of this compound to the wells in triplicate.

-

For determining non-specific binding, add a high concentration of atropine to a set of wells.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. The data are then fitted to a one-site competition model to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

Figure 3: Workflow for a Radioligand Competition Binding Assay.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency (pA₂) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Materials:

-

Whole cells or tissues expressing the muscarinic receptor subtype of interest.

-

A stable muscarinic agonist (e.g., carbachol).

-

Unlabeled this compound.

-

Assay buffer appropriate for the cell/tissue type.

-

A system to measure the functional response (e.g., calcium flux for M1/M3/M5, cAMP accumulation for M2/M4).

Procedure:

-

Generate a cumulative concentration-response curve for the agonist alone to determine its EC₅₀ and maximal response.

-

Wash the cells/tissue to remove the agonist.

-

Pre-incubate the cells/tissue with a fixed concentration of this compound for a time sufficient to reach equilibrium.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 2-4 with at least two other concentrations of this compound.

-

Data Analysis: For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The pA₂ is the x-intercept of the regression line, and the slope of the line should be close to 1 for competitive antagonism.

Figure 4: Workflow for a Functional Antagonism Assay and Schild Analysis.

Conclusion

While this compound is established as a muscarinic antagonist, a detailed, publicly available characterization of its binding mode and quantitative interaction with all five muscarinic receptor subtypes is currently lacking. This guide has provided the theoretical framework and standard experimental protocols that are essential for such an investigation. A comprehensive analysis, including radioligand binding studies to determine affinity (Kᵢ) and functional assays to determine potency (pA₂), would be necessary to fully elucidate the selectivity profile of this compound. Furthermore, molecular docking and site-directed mutagenesis studies would provide invaluable insights into the specific amino acid interactions that govern its binding to each muscarinic receptor subtype. Such data would not only enhance our understanding of this compound's pharmacology but also contribute to the rational design of future muscarinic receptor-targeted therapeutics.

References

Methodological & Application

Application Note: Quantification of Oxyphenonium Bromide Using a Stability-Indicating HPLC Method

Introduction

Oxyphenonium bromide is an anticholinergic drug used to relieve muscle spasms. Accurate and precise quantification is crucial for quality control in pharmaceutical formulations and for stability studies. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound bromide. The method is effective for separating the active pharmaceutical ingredient from its degradation products, making it suitable for routine analysis and stability assessments of pharmaceutical dosage forms.[1][2][3]

Chromatographic Conditions

The separation and quantification of this compound bromide are achieved using a reversed-phase HPLC method with the following parameters:

| Parameter | Specification |

| Column | Cyanopropyl column |

| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (50:50, v/v), pH 3.4 |

| Detection | UV at 222 nm |

| Temperature | Ambient |

This method was developed for the determination of this compound bromide and its degradation products in tablets.[1][2][3]

Method Validation Summary

The described HPLC method has been validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 5 - 20 µg/mL |

| Recovery | 99.5% - 100.6% |

The method has proven to be simple, sensitive, and accurate for the routine analysis of this compound bromide in bulk powder and pharmaceutical formulations.[3]

Experimental Protocols

1. Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound bromide reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (5-20 µg/mL).

2. Preparation of Sample Solutions (from Tablets)

-

Tablet Powder Preparation: Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.

-

Extraction: Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound bromide and transfer it to a volumetric flask.

-

Dissolution: Add a suitable volume of the mobile phase to the volumetric flask and sonicate to dissolve the active ingredient.

-

Dilution: Dilute the solution to the final volume with the mobile phase and mix thoroughly.

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system. The final concentration should be within the validated linear range of the method.

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak area for this compound bromide.

-

Quantify the amount of this compound bromide in the sample by comparing its peak area with the peak areas of the standard solutions.

4. Stability-Indicating Studies

The method's stability-indicating capability was confirmed by subjecting this compound bromide to forced degradation under acidic and alkaline conditions.[1][2][3] The method effectively separated the intact drug from its degradation products. This makes it suitable for investigating the kinetics of degradation, including the determination of the pseudo-first-order rate constant, half-life, and activation energy.[1][2][3]

Workflow Diagram

Caption: Workflow for the HPLC quantification of this compound bromide.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Oxyphenonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of oxyphenonium bromide in the presence of its degradation products. The developed method is specific, accurate, and precise, making it suitable for routine quality control and stability studies of this compound bromide formulations. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capability.

Introduction

This compound bromide is a quaternary ammonium anticholinergic agent used to treat peptic ulcers and relieve gastrointestinal spasms.[1] Due to its ester constitution, this compound bromide is susceptible to degradation, primarily through hydrolysis.[1] Therefore, a validated stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of its pharmaceutical formulations by separating the intact drug from any potential degradation products. This document provides a detailed protocol for a stability-indicating HPLC method for this compound bromide.

Experimental Protocols

Materials and Reagents

-

This compound Bromide Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Hydrochloric Acid (Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

-

Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Cyanopropyl, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.4, adjusted with phosphoric acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 222 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Source: The chromatographic conditions are based on the method described by El-Gindy et al., 2007.[2][3][4]

Preparation of Solutions

-

Mobile Phase: Prepare a 25 mM solution of potassium dihydrogen phosphate in purified water and adjust the pH to 3.4 with orthophosphoric acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound bromide reference standard in 100 mL of mobile phase.

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7][8]

-

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with the mobile phase.

-

Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase. The primary degradation products under these conditions are α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminethanol.[1][9][10]

-

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 4 hours. Dilute to 10 mL with the mobile phase.

-

Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 24 hours.[8] Dissolve an accurately weighed amount of the stressed sample in the mobile phase to obtain a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve an accurately weighed amount of the stressed sample in the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation Summary

The developed method should be validated according to ICH guidelines.[11] The following parameters are critical for validation:

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | The peak for this compound bromide should be pure and free from interference from degradation products and excipients. Peak purity should be confirmed using a photodiode array (PDA) detector. |

| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 20-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy (% Recovery) | The recovery should be within 98.0% to 102.0%.[12] |

| Precision (RSD) | - Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0%.- Intermediate Precision (Inter-day): The RSD for analyses conducted on different days should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.[12] |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[12] |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).[13] |

Data Presentation

The results from the forced degradation studies can be summarized as follows:

Table 3: Summary of Forced Degradation Studies

| Stress Condition | % Degradation of this compound Bromide | Retention Time of Degradation Products (min) |

| Acid Hydrolysis | [Insert Data] | [Insert Data] |

| Alkaline Hydrolysis | [Insert Data] | [Insert Data] |

| Oxidative Degradation | [Insert Data] | [Insert Data] |

| Thermal Degradation | [Insert Data] | [Insert Data] |

| Photolytic Degradation | [Insert Data] | [Insert-Data] |

Visualizations

Caption: Workflow for Stability-Indicating HPLC Method Development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Stability-indicating method for determination of this compound bromide and its degradation product by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijtsrd.com [ijtsrd.com]

- 7. sgs.com [sgs.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. ijcr.info [ijcr.info]

Application Notes and Protocols for the Analysis of Oxyphenonium Degradation Products using TLC-Densitometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyphenonium bromide is a quaternary ammonium anticholinergic agent used for the treatment of peptic ulcers and gastrointestinal spasms.[1][2] Its ester functional group makes it susceptible to degradation, primarily through hydrolysis, leading to a loss of therapeutic activity.[3] Therefore, a stability-indicating analytical method is crucial for monitoring the quality and stability of this compound bromide in pharmaceutical formulations. This document provides detailed application notes and protocols for the quantitative analysis of this compound bromide and its degradation products using a validated Thin-Layer Chromatography (TLC)-densitometry method.

Principle

This method utilizes TLC to separate this compound bromide from its degradation products on a silica gel plate. The separated components are then quantified by densitometry, which measures the absorbance of the chromatographic spots at specific wavelengths. This stability-indicating method is specific, sensitive, precise, and accurate for the determination of the drug and its key degradation products.[3]

Data Presentation

Table 1: Chromatographic Conditions and Method Parameters

| Parameter | Description |

| Stationary Phase | Pre-coated Silica Gel 60 F254 TLC plates |

| Mobile Phase | Butanol-1 : Glacial Acetic Acid : Water (12.8 : 2 : 2.8, v/v/v)[3] |

| Chamber Saturation | 30 minutes |

| Development Distance | 7.5 cm |

| Detection Wavelengths | 225 nm (for this compound Bromide and degradation products) and 530 nm (after derivatization)[3] |

| Rf Value of this compound | Approximately 0.38[3] |